molecular formula C8H11ClN2O2S B2741656 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide CAS No. 38173-38-5

2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide

Cat. No. B2741656
CAS RN: 38173-38-5
M. Wt: 234.7
InChI Key: LNZOWOXYQNKKEL-UHFFFAOYSA-N
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Description

“2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide” is a chemical compound with the molecular formula C8H11ClN2O2S and a molecular weight of 234.71 . It is a powder at room temperature .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 234.71 .

Scientific Research Applications

Corrosion Inhibition

Research indicates that compounds similar to 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide, such as N-(isopropylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide, have been tested as inhibitors for mild steel corrosion in sulfuric acid solutions. These studies reveal that the compounds exhibit increased inhibition efficiency with rising concentrations, although this efficiency decreases with an increase in temperature. The mode of inhibition involves the formation of a complex between the metal and inhibitor, adhering to Langmuir adsorption isotherm principles. This suggests potential applications of this compound in protecting metals against corrosion in acidic environments (Hari Kumar Sappani & S. Karthikeyan, 2014).

Antimicrobial Properties

Another application is in the development of antimycobacterial agents. Derivatives of sulfonamides, including structures similar to this compound, have shown excellent inhibitory activity against beta-carbonic anhydrases from Mycobacterium tuberculosis. This indicates the potential of such compounds in creating new antimycobacterial agents with alternative mechanisms of action, highlighting their importance in addressing tuberculosis and other mycobacterial infections (O. Güzel et al., 2009).

Synthetic Chemistry

In synthetic chemistry, this compound and related sulfonamides serve as key intermediates and reactants. For instance, they have been used in the synthesis of complex molecules through reactions such as the aminodifluoromethylation of unactivated alkenes. This process involves using sulfonamides as nucleophiles in a tandem addition/oxidation/cyclization process, underscoring their versatility in organic synthesis and the development of novel organic compounds (Zuxiao Zhang et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-chloro-N-propan-2-ylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-6(2)11-14(12,13)7-4-3-5-10-8(7)9/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZOWOXYQNKKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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